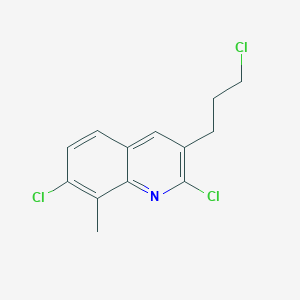

3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline

CAS No.: 948292-07-7

Cat. No.: VC15897834

Molecular Formula: C13H12Cl3N

Molecular Weight: 288.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948292-07-7 |

|---|---|

| Molecular Formula | C13H12Cl3N |

| Molecular Weight | 288.6 g/mol |

| IUPAC Name | 2,7-dichloro-3-(3-chloropropyl)-8-methylquinoline |

| Standard InChI | InChI=1S/C13H12Cl3N/c1-8-11(15)5-4-9-7-10(3-2-6-14)13(16)17-12(8)9/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | SFAGEJWJLSBZHW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=CC(=C(N=C12)Cl)CCCCl)Cl |

Introduction

Structural and Chemical Profile

The molecular formula of 3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline is C₁₃H₁₂Cl₃N, with a molecular weight of 296.6 g/mol. Its structure combines a quinoline core with strategic substituents that influence its reactivity and physical properties. Key features include:

-

Chlorine atoms at positions 2 and 7, enhancing electrophilic substitution potential.

-

A methyl group at position 8, contributing to steric effects.

-

A 3-chloropropyl chain at position 3, introducing aliphatic flexibility and reactivity.

While experimental data for this compound’s boiling point, density, and pKa are unavailable, analogous compounds such as 2,7-dichloro-3-ethyl-8-methylquinoline (CAS 1031928-01-4) exhibit a predicted boiling point of 343.3±37.0°C and density of 1.265±0.06 g/cm³ . These values suggest that 3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline likely shares similar hydrophobicity and thermal stability.

Synthesis Pathways

Precursor Preparation

The synthesis of chlorinated quinolines often begins with 7-chloro-8-methylquinoline, a common intermediate. As detailed in Patent CN111377862B, this precursor is synthesized via a Skraup reaction using 3-chloro-2-methylaniline and glycerol in concentrated sulfuric acid . The reaction proceeds through cyclization at elevated temperatures (120–140°C), yielding 7-chloro-8-methylquinoline with a purity of 98.3% and a yield of 92.1% .

Chlorination and Alkylation

Applications and Research Significance

Agrochemical Development

Chlorinated quinolines are pivotal in herbicide synthesis. For instance, quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), a commercial herbicide, derives from similar intermediates . The 3-chloropropyl substituent in 3-(3-Chloropropyl)-2,7-dichloro-8-methylquinoline may enhance lipid solubility, potentially improving herbicidal activity by facilitating membrane penetration.

Physicochemical Data and Comparative Analysis

Table 1: Comparative properties of related chlorinated quinolines.

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems (e.g., photoredox catalysis) to improve yield and reduce waste in chloropropyl group introduction.

-

Biological Screening: Evaluating herbicidal or pharmaceutical activity in vitro and in vivo.

-

Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicity to ensure regulatory compliance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume